1H-Isoindole-1,3(2H)-dione, hexahydro-5-methyl-2-(4-(4-(2-pyrimidinyl)-1-piperazinyl)butyl)-,dihydrochloride
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Overview
Description
1H-Isoindole-1,3(2H)-dione, hexahydro-5-methyl-2-(4-(4-(2-pyrimidinyl)-1-piperazinyl)butyl)-,dihydrochloride is a complex organic compound that belongs to the class of isoindole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Isoindole-1,3(2H)-dione derivatives typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the isoindole ring through cyclization of appropriate precursors.
Substitution Reactions: Introduction of functional groups such as the pyrimidinyl and piperazinyl moieties through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of such compounds often involves:
Batch Processing: Using large reactors to carry out the multi-step synthesis.
Purification Techniques: Employing methods like crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1H-Isoindole-1,3(2H)-dione derivatives can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of nitro groups to amines.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce or modify functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common organic solvents like dichloromethane, ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce amines.
Scientific Research Applications
1H-Isoindole-1,3(2H)-dione derivatives have a wide range of scientific research applications, including:
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Studied for their interactions with biological macromolecules.
Medicine: Potential therapeutic agents for treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1H-Isoindole-1,3(2H)-dione derivatives involves:
Molecular Targets: Binding to specific proteins or enzymes in the body.
Pathways: Modulating biochemical pathways to exert therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Phthalimide Derivatives: Similar in structure and often used in similar applications.
Isoindoline Derivatives: Another class of compounds with related biological activities.
Uniqueness
1H-Isoindole-1,3(2H)-dione derivatives are unique due to their specific functional groups and the resulting biological activities. Their ability to interact with a wide range of molecular targets makes them valuable in scientific research and therapeutic development.
Properties
CAS No. |
138274-18-7 |
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Molecular Formula |
C21H33Cl2N5O2 |
Molecular Weight |
458.4 g/mol |
IUPAC Name |
5-methyl-2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione;dihydrochloride |
InChI |
InChI=1S/C21H31N5O2.2ClH/c1-16-5-6-17-18(15-16)20(28)26(19(17)27)10-3-2-9-24-11-13-25(14-12-24)21-22-7-4-8-23-21;;/h4,7-8,16-18H,2-3,5-6,9-15H2,1H3;2*1H |
InChI Key |
FKYYTBJHRCPDBU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2C(C1)C(=O)N(C2=O)CCCCN3CCN(CC3)C4=NC=CC=N4.Cl.Cl |
Origin of Product |
United States |
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